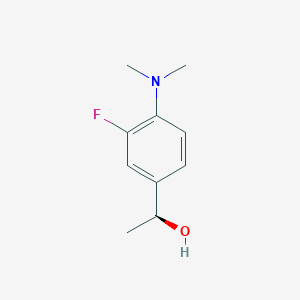
(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of a dimethylamino group, a fluorine atom, and a hydroxyl group attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Dimethylamino)-3-fluorobenzaldehyde and a chiral reducing agent.
Reduction Reaction: The key step involves the reduction of the aldehyde group to an alcohol using a chiral reducing agent. This step is crucial for obtaining the desired stereochemistry.
Purification: The product is then purified using techniques such as column chromatography to isolate the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction reactors to achieve the desired conversion.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification: Employing automated purification systems to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The dimethylamino group and fluorine atom play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.
4-(Dimethylamino)-3-fluorobenzyl alcohol: A structurally similar compound lacking the chiral center.
4-(Dimethylamino)-3-fluorophenylmethanol: Another related compound with a different substitution pattern.
Uniqueness
(S)-1-(4-(Dimethylamino)-3-fluorophenyl)ethan-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
特性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC名 |
(1S)-1-[4-(dimethylamino)-3-fluorophenyl]ethanol |
InChI |
InChI=1S/C10H14FNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-7,13H,1-3H3/t7-/m0/s1 |
InChIキー |
PSLIVMZHOVUYSD-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C1=CC(=C(C=C1)N(C)C)F)O |
正規SMILES |
CC(C1=CC(=C(C=C1)N(C)C)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[3-Chloro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13597065.png)

![tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13597072.png)



![Imidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B13597095.png)



